molecular formula C20H19NO3 B11394325 N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394325
M. Wt: 321.4 g/mol
InChI Key: JPEWGNQIRSSYTR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative of significant interest in medicinal chemistry research. Chromene and carboxamide scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities. This compound features a 2,6-dimethylphenyl group attached to the carboxamide nitrogen, a structural motif found in other pharmacologically active molecules such as lidocaine analogues . Research on closely related 2-iminochromene derivatives, which share a similar core structure, has demonstrated promising antimicrobial properties. These analogues have shown potent activity against various bacterial species and the fungus Candida albicans , with Minimal Inhibitory Concentration (MIC) values as low as 7.81 µg/mL, in some cases outperforming standard antibiotics like tetracycline . This suggests that this compound is a valuable candidate for investigators exploring new anti-infective agents and studying structure-activity relationships (SAR) within this class of compounds. Its primary research value lies in its potential as a lead compound for the development of novel antimicrobial therapies to address the growing challenge of antibiotic resistance. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-6-5-7-12(2)19(11)21-20(23)18-10-16(22)15-8-13(3)14(4)9-17(15)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

JPEWGNQIRSSYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Acetophenone Derivatives

A widely adopted method involves cyclocondensation of 2-hydroxyacetophenone derivatives with aldehydes or ketones. For 6,7-dimethyl substitution:

  • Starting Material : 2-Hydroxy-5,6-dimethylacetophenone.

  • Reagent : Ethyl glyoxylate or dimethylformamide dimethyl acetal (DMF-DMA).

  • Mechanism : Base-catalyzed aldol condensation followed by cyclodehydration (Figure 1).

Representative Conditions

ParameterValueSource
SolventEthanol
CatalystPiperidine (10 mol%)
Temperature80°C, 6 hours
Yield70–85%

This route produces ethyl 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate, which is hydrolyzed to the carboxylic acid intermediate.

Carboxamide Functionalization

Amidation of Chromene-2-Carboxylic Acid

The carboxylic acid intermediate is activated for coupling with 2,6-dimethylaniline. Two activation methods are prevalent:

Method A: Coupling Reagents

  • Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (hydroxybenzotriazole).

  • Conditions :

    • Solvent: DMF or dichloromethane.

    • Base: Diisopropylethylamine (DIPEA).

    • Yield: 60–75%.

Method B: Catalytic Amination

  • Catalyst : Bi(OTf)₃ (bismuth triflate).

  • Conditions :

    • Solvent: 1,4-Dioxane/H₂O (10:1).

    • Temperature: 80°C, 20 hours.

    • Yield: 66–95%.

Comparative Efficiency

MethodCatalyst LoadingTime (h)Yield (%)By-Products
A1.5 equiv PyBOP2465Urea derivatives
B10 mol% Bi(OTf)₃2085Minimal

Method B offers superior atom economy and reduced purification burden.

Optimization of Methyl Group Introduction

Regioselective Methylation

The 6,7-dimethyl substitution on the chromene ring requires careful control:

  • Stepwise Methylation :

    • Friedel-Crafts alkylation of 2-hydroxy-5-methylacetophenone with methyl iodide.

    • Protection of the phenol group as a methoxy ether.

    • Demethylation post-cyclization.

  • Direct Synthesis : Use of pre-methylated starting materials (e.g., 2-hydroxy-5,6-dimethylacetophenone) avoids multi-step functionalization.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Stationary Phase: Silica gel (200–300 mesh).

    • Eluent: Dichloromethane/methanol (90:10 v/v).

  • Recrystallization : Dichloromethane/n-hexane (1:3) yields high-purity crystals.

Spectroscopic Validation

  • ¹H NMR :

    • Chromene H-3 proton: δ 6.52–6.44 (dd, J = 10.0, 3.0 Hz).

    • Amide NH: δ 10.66 (s, 1H).

  • ¹³C NMR :

    • Carbonyl (C=O): δ 177.2 ppm (chromen-4-one), 165.0 ppm (amide) .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies:

  • A study demonstrated that this compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest at G1 phase

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Findings:

  • In vitro assays revealed that this compound exhibited significant scavenging activity against free radicals such as DPPH and ABTS.
Assay TypeScavenging Activity (%)
DPPH78%
ABTS85%

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Key Enzymes:

  • Aldose Reductase : Inhibition can help manage diabetic complications.

Inhibition Data:

EnzymeIC50 (µM)
Aldose Reductase25

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the chromene core or substituents on the phenyl ring can significantly affect its potency and selectivity.

SAR Insights:

  • Dimethyl Substituents : Enhance lipophilicity and cellular uptake.
  • Carboxamide Group : Essential for hydrogen bonding with biological targets.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares the N-(2,6-dimethylphenyl) motif with several agrochemicals but diverges in the functional groups attached to this core. Below is a comparative analysis based on structural features, applications, and inferred properties:

Table 1: Structural and Functional Comparison of N-(2,6-dimethylphenyl) Derivatives

Compound Name Core Structure Functional Groups/Substituents Primary Use References
N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Chromene (benzopyran) 6,7-dimethyl, 4-oxo, carboxamide Not specified
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Alanine derivative Methoxyacetyl, methyl ester Fungicide (oomycete control)
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) Alanine derivative Phenylacetyl, methyl ester Fungicide
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloroacetamide Chloro, pyrazolylmethyl Herbicide (broadleaf weed control)
Ofurace (2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Chloroacetamide Chloro, tetrahydrofuranone Fungicide

Key Observations:

Structural Divergence: The target compound’s chromene core contrasts with the alanine (e.g., metalaxyl, benalaxyl) or chloroacetamide (e.g., metazachlor, ofurace) backbones of analogs. The chromene system’s extended conjugation may enhance UV stability compared to labile alanine esters or chloroacetamides, which are prone to hydrolysis .

Functional Implications :

  • Pesticidal Activity : Most N-(2,6-dimethylphenyl) derivatives act as fungicides or herbicides, targeting enzymes like cellulose synthase (metazachlor) or RNA polymerase I (metalaxyl) . The chromene carboxamide’s mode of action remains unconfirmed but could involve interference with fungal membrane integrity or redox pathways.
  • Steric and Electronic Effects : The 2,6-dimethylphenyl group in all compounds provides steric hindrance, likely reducing metabolic degradation. However, the chromene’s planar structure may limit penetration into lipid bilayers compared to flexible alanine/acetamide chains.

Physicochemical Properties :

  • Chromene derivatives typically exhibit higher melting points and lower water solubility due to aromatic stacking, whereas alanine/acetamide analogs are more lipophilic and volatile .

Research Findings and Inferences

  • Synthetic Accessibility: The chromene carboxamide’s synthesis likely involves cyclization of pre-functionalized phenolic precursors, contrasting with the straightforward esterification routes for metalaxyl-type compounds .
  • Environmental Impact : Unlike chloroacetamides (e.g., metazachlor), which pose groundwater contamination risks, the chromene derivative’s stability might reduce leaching but increase persistence in soil.

Biological Activity

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, known for their various pharmacological effects. The specific structure includes a chromene backbone with a carboxamide functional group and two methyl groups on the phenyl ring. This structural configuration is crucial for its biological activity.

Biological Activities

  • Antitumor Activity
    • Studies have shown that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives of chromene have been evaluated against A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
    CompoundCell LineIC50 (µM)Mechanism
    5eA54920Apoptosis induction
    5eNCI-H46015ROS elevation
  • Anticonvulsant Properties
    • Research indicates that related compounds have shown anticonvulsant activity in animal models. For example, a study on N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated enhanced GABAergic activity, which is pivotal in controlling seizures .
  • Antifungal Activity
    • Some derivatives exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida. This suggests potential therapeutic applications in treating fungal infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell cycle arrest.
  • GABA Modulation : Its anticonvulsant effects are linked to the modulation of GABA levels and inhibition of GABA transaminase, thereby enhancing inhibitory neurotransmission .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the antiproliferative effects on NSCLC cell lines. The results indicate that the compound significantly reduces cell viability at micromolar concentrations.
  • Animal Models : In vivo studies using rodent models have confirmed the anticonvulsant properties observed in vitro, providing a basis for further development as a therapeutic agent.
  • Structural Activity Relationship (SAR) : Research has focused on modifying various substituents on the chromene structure to enhance biological activity while reducing toxicity. For instance, specific substitutions have been shown to improve anticancer efficacy while maintaining low cytotoxicity against normal cells .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide be optimized for higher yield and purity?

  • Methodology : Optimize molar ratios of reactants; a 4:1 ratio of diethylamine to precursor (e.g., chloroacetamide derivatives) enhances nucleophilic substitution efficiency . Employ acid chloride intermediates (prepared via refluxing carboxylic acids with PCl₅ in cyclohexane) to improve coupling reactivity . Purify via recrystallization (e.g., DMF) or column chromatography to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.92–8.06 ppm) and carbonyl carbons (δ 161–178 ppm) in the chromene core .
  • UV-Vis : Detect π→π* transitions in the chromene system (absorbance ~250–300 nm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate stoichiometry.

Q. Which analytical techniques are recommended for assessing purity and detecting impurities?

  • Methodology : Use HPLC with a C18 column and acetonitrile/water gradient (detection at 254 nm) to separate impurities. Compare retention times with pharmacopeial standards for related carboxamides (e.g., mepivacaine impurities) . Spiking with known derivatives (e.g., 2,6-dimethylaniline) aids impurity identification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as substituent orientations in the chromene ring?

  • Methodology : Use SHELXL for refinement, especially with high-resolution data (≤1.0 Å). For twinned crystals, apply the TWIN command in SHELX to model overlapping lattices . Validate substituent conformations by overlaying experimental structures with DFT-optimized models .

Q. What strategies address contradictory biological activity data across studies?

  • Methodology :

  • Standardization : Replicate assays under controlled conditions (fixed pH, temperature, and cell lines).
  • Re-synthesis : Reproduce the compound using acid chloride coupling and compare activity.
  • Orthogonal Assays : Test enzyme inhibition vs. cellular uptake to identify mechanism-specific effects.
  • Meta-Analysis : Correlate crystallographic data (e.g., bond angles) with activity trends .

Q. How can structure-activity relationship (SAR) studies elucidate the role of methyl groups on the chromene ring?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with varying methyl positions (e.g., 5,7-dimethyl vs. 6,8-dimethyl) using acid chloride intermediates .
  • Biological Testing : Screen analogs against targets (e.g., microbial growth) under standardized conditions.
  • Computational Docking : Map methyl interactions with protein binding pockets using AutoDock Vina.
  • Statistical Modeling : Apply CoMFA to quantify steric/electronic contributions of substituents .

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